

6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole applications in cancer research

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Compound of Interest

Compound Name: 6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole

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Application Notes and Protocols for Substituted Benzimidazoles in Cancer Research

Disclaimer: Direct experimental data for **6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole** in cancer research is not readily available in the reviewed literature. The following application notes and protocols are based on structurally related benzimidazole derivatives, including those with 2-(trifluoromethyl) and various methoxy substitutions, to provide a representative framework for potential research applications.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. Their structural similarity to endogenous purine nucleotides allows them to interact with a wide range of biological targets, leading to the modulation of various signaling pathways implicated in cancer progression. This document outlines the potential applications, mechanisms of action, and relevant experimental protocols for substituted benzimidazole compounds in cancer research, drawing on data from closely related analogues.

Substituted benzimidazoles have been shown to exert their anticancer effects through multiple mechanisms, such as the induction of apoptosis, inhibition of cell cycle progression, and targeting of specific cellular pathways like receptor tyrosine kinases and tubulin polymerization. [1][2][3] The specific biological activity is highly dependent on the nature and position of the substituents on the benzimidazole core.

Potential Applications in Cancer Research

- **Induction of Ferroptosis:** Certain 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel inducers of ferroptosis, an iron-dependent form of programmed cell death. [4][5] This presents a promising therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-inducing agents.
- **Antiproliferative Activity:** Methoxy-substituted benzimidazole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines, including those of gastric, breast, and liver origin. [6][7]
- **Cell Cycle Arrest and Apoptosis Induction:** Many benzimidazole derivatives have been shown to arrest the cell cycle at different phases and induce apoptosis, a common mechanism for anticancer drugs. [8][9]
- **Inhibition of Angiogenesis:** Some benzimidazole compounds have been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key player in tumor angiogenesis. [10]

Quantitative Data on Structurally Related Benzimidazole Derivatives

The following tables summarize the in vitro anticancer activity of various substituted benzimidazole derivatives against several human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in μ M) of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives [6][7]

Compound	MGC-803 (Gastric)	MCF-7 (Breast)	HepG-2 (Liver)	MFC (Murine Gastric)
Compound 15*	20.47 ± 2.07	43.42 ± 3.56	35.45 ± 2.03	23.47 ± 3.59

*Compound 15: 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one

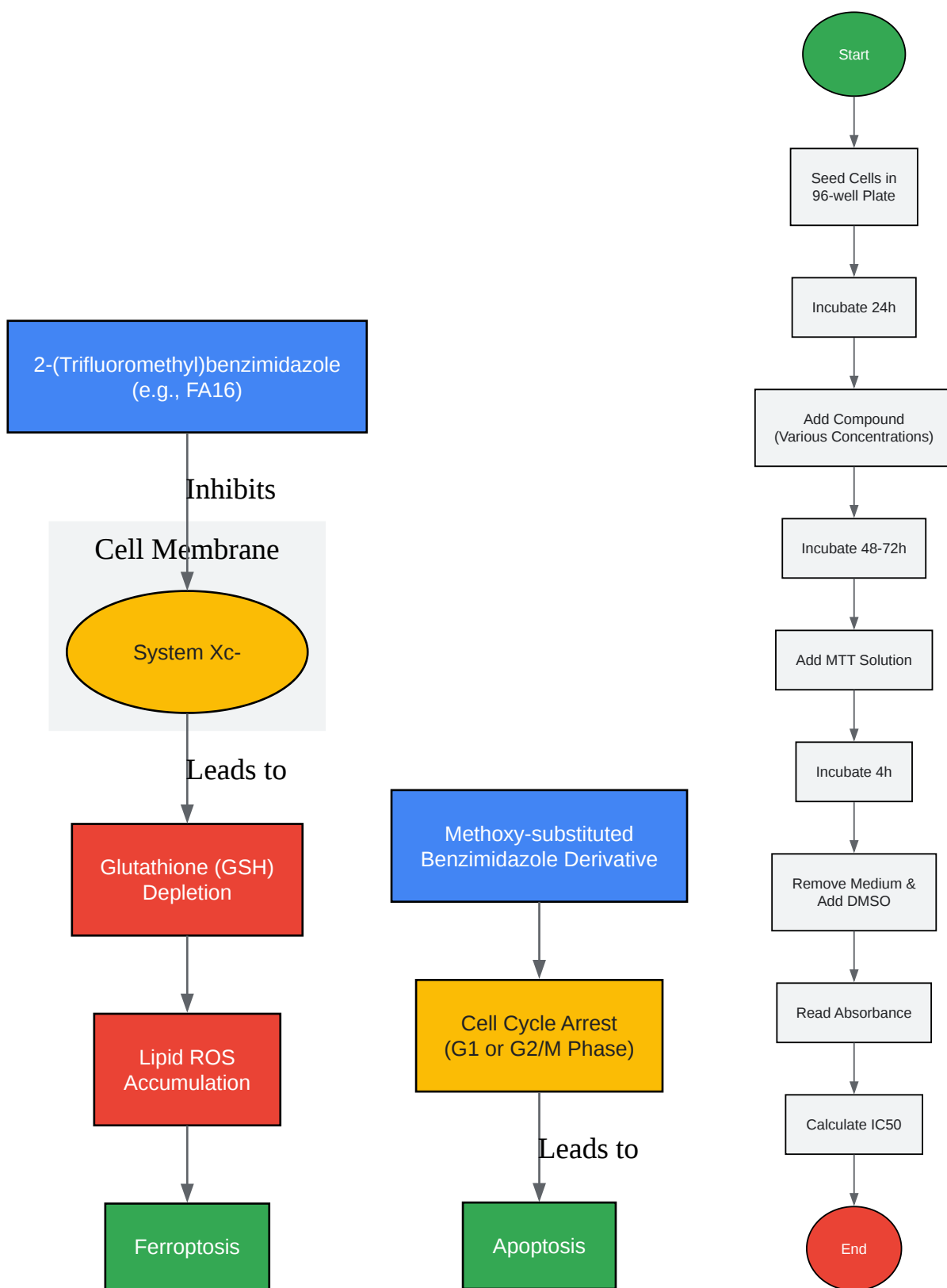
Table 2: In Vitro Cytotoxic Activity (IC50 in μM) of Benzimidazole-Triazole Hybrids[8][9]

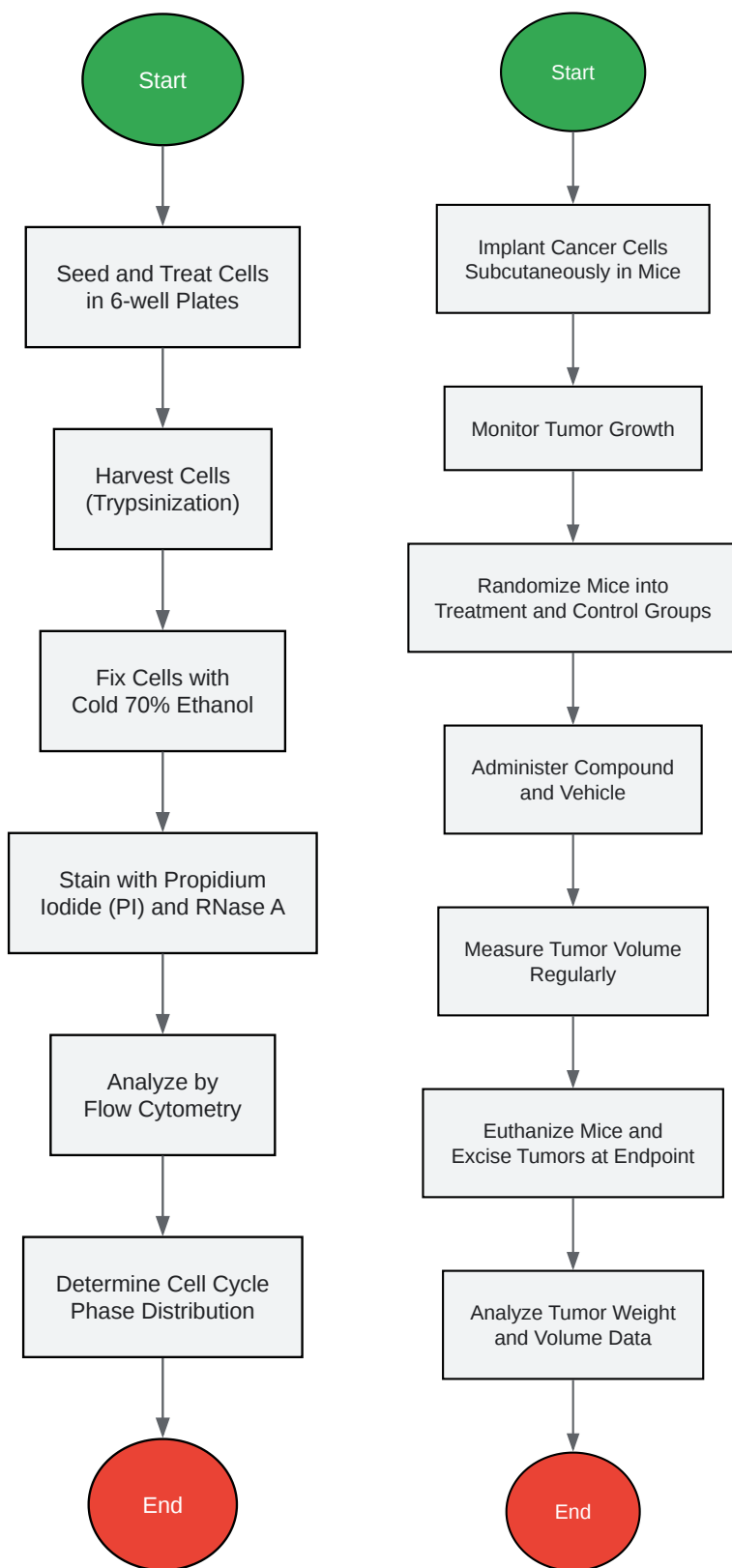
Compound	HCT-116 (Colon)	HepG-2 (Liver)	MCF-7 (Breast)	HeLa (Cervical)
Compound 6e	19.69	33.62	23.73	29.07
Compound 6g	-	-	-	-
Compound 5a	-	-	-	-

Note: The specific structures for compounds 6g and 5a and their corresponding IC50 values were not fully detailed in the provided search snippets.

Key Signaling Pathways and Mechanisms of Action Ferroptosis Induction by 2-(Trifluoromethyl)benzimidazole Derivatives

Certain 2-(trifluoromethyl)benzimidazole derivatives, such as FA16, have been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[4] This inhibition leads to a depletion of intracellular glutathione (GSH) and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately resulting in iron-dependent cell death.





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